Topoisomerase I inhibitor 3

Beschreibung

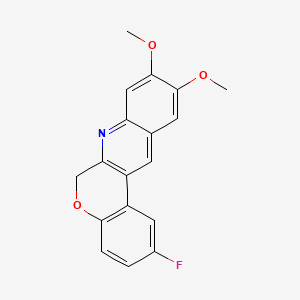

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H14FNO3 |

|---|---|

Molekulargewicht |

311.3 g/mol |

IUPAC-Name |

2-fluoro-9,10-dimethoxy-6H-chromeno[3,4-b]quinoline |

InChI |

InChI=1S/C18H14FNO3/c1-21-17-6-10-5-12-13-7-11(19)3-4-16(13)23-9-15(12)20-14(10)8-18(17)22-2/h3-8H,9H2,1-2H3 |

InChI-Schlüssel |

ANZSQVMPCIHDGC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=CC3=C(COC4=C3C=C(C=C4)F)N=C2C=C1OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"Topoisomerase I inhibitor 3" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase I/II inhibitor 3, also referred to as compound 7, is a potent dual inhibitor of human DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). Belonging to the 3-arylisoquinoline class of compounds, it demonstrates significant anti-proliferative and pro-apoptotic activity in cancer cells. Its mechanism of action involves the stabilization of the topoisomerase-DNA cleavage complex, leading to DNA damage, and the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Topoisomerase I/II inhibitor 3, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

Topoisomerase I/II inhibitor 3 is a synthetic small molecule with the chemical formula C₂₄H₂₄N₂O₄. Its structure features a 3-arylisoquinoline core, a key pharmacophore for topoisomerase inhibition.

Chemical Structure:

Caption: 2D chemical structure of Topoisomerase I/II inhibitor 3.

Physicochemical and Pharmacological Properties:

| Property | Value | Reference |

| IUPAC Name | 2-((6H-[1][2]dioxolo[4,5-g]isoquinolin-5-ylidene)(benzo[d][1][2]dioxol-5-yl)methyl)azepane | Inferred from structure |

| CAS Number | 2770804-74-3 | [3] |

| Molecular Formula | C₂₄H₂₄N₂O₄ | [3] |

| Molecular Weight | 404.46 g/mol | [3] |

| SMILES | C1(C=CC2=C3C=NC(C4=CC5=C(OCO5)C=C4CN6CCCCCC6)=C2)=C3OCO1 | [3] |

| Melting Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported | |

| LD₅₀ (mice, IP) | 250-400 mg/kg | [3] |

Mechanism of Action

Topoisomerase I/II inhibitor 3 exerts its anticancer effects through a dual mechanism, targeting both topoisomerase enzymes and a key cell survival pathway.

2.1. Dual Inhibition of Topoisomerase I and II

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[4] Topoisomerase I creates transient single-strand breaks, while topoisomerase II introduces double-strand breaks.[4] Topoisomerase I/II inhibitor 3 acts as a "poison" by stabilizing the covalent complex formed between the topoisomerase enzyme and DNA.[4] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, cell cycle arrest, and ultimately, apoptosis.[3][4] The ability of this compound to intercalate into DNA contributes to its inhibitory effect.[3]

2.2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[3] Topoisomerase I/II inhibitor 3 has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[3] This inhibition leads to a decrease in pro-survival signals and an increase in pro-apoptotic signals.

Caption: Mechanism of action of Topoisomerase I/II inhibitor 3.

Biological Activity

3.1. In Vitro Anti-proliferative Activity

Topoisomerase I/II inhibitor 3 has demonstrated potent cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| LM9 | Hepatocellular Carcinoma | 2.10 | 24 | [3] |

| HuH7 | Hepatocellular Carcinoma | 1.93 | 24 | [3] |

3.2. Induction of Apoptosis

Treatment with Topoisomerase I/II inhibitor 3 leads to a significant induction of apoptosis in a dose-dependent manner. This is accompanied by mitochondrial dysfunction and an increase in reactive oxygen species (ROS).[3] The pro-apoptotic effects are mediated by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cytochrome c, cleaved caspase-3, and cleaved caspase-9.[3]

3.3. Inhibition of Cell Migration and Invasion

The inhibitor has been shown to inhibit the migration and invasion of HCC cells, which is associated with the downregulation of matrix metalloproteinase-9 (MMP-9) expression.[3]

Experimental Protocols

4.1. Topoisomerase I and II Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.

Materials:

-

Human Topoisomerase I or II enzyme

-

Supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

ATP (for Topo II assay)

-

Topoisomerase I/II inhibitor 3

-

Agarose gel, electrophoresis buffer, and ethidium bromide

-

Loading dye

Procedure:

-

Prepare reaction mixtures containing assay buffer, DNA substrate, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding the topoisomerase enzyme. For the Topo II assay, also add ATP.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding loading dye containing SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

Caption: Workflow for Topoisomerase Inhibition Assay.

4.2. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Topoisomerase I/II inhibitor 3

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor for the desired time (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

4.3. Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Topoisomerase I/II inhibitor 3

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with the inhibitor for the desired time.

-

Harvest the cells (including floating cells) and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

4.4. Western Blot Analysis of PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathway.

Materials:

-

Cancer cell lines

-

Topoisomerase I/II inhibitor 3

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated PI3K, Akt, and mTOR

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the inhibitor, then lyse the cells to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Synthesis

The synthesis of Topoisomerase I/II inhibitor 3, a 3-arylisoquinoline derivative, typically involves a multi-step process. A general synthetic approach for related compounds involves the Pomeranz–Fritsch–Bobbitt reaction or Bischler–Napieralski cyclization to form the isoquinoline core, followed by functional group manipulations and the introduction of the aryl and the azepane-containing side chain. Specific details for the synthesis of this particular compound are proprietary to the developing laboratories but follow established principles of heterocyclic chemistry.

Conclusion

Topoisomerase I/II inhibitor 3 is a promising anti-cancer agent with a dual mechanism of action that targets both DNA replication and cell survival signaling. Its potent in vitro activity against hepatocellular carcinoma cells warrants further investigation and development. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this and other similar topoisomerase inhibitors. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo cancer models.

References

A Technical Deep Dive: The Evolving Landscape of Non-Camptothecin Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Executive Summary

Topoisomerase I (Top1) remains a clinically validated and critical target in oncology. For decades, the therapeutic landscape has been dominated by camptothecin and its derivatives. However, limitations such as chemical instability, significant side effects, and the emergence of drug resistance have propelled the search for novel, non-camptothecin Top1 inhibitors. This technical guide provides an in-depth comparison of emerging non-camptothecin agents, with a special focus on the commercially designated "Topoisomerase I inhibitor 3," and contrasts their pharmacological profiles with other prominent non-camptothecin classes, including the clinically advanced indenoisoquinolines. We will delve into their mechanisms of action, present comparative quantitative data, detail essential experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Introduction to Non-Camptothecin Topoisomerase I Inhibitors

Topoisomerase I alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Top1 inhibitors exert their cytotoxic effects by trapping the covalent Top1-DNA cleavage complex (Top1cc), leading to DNA strand breaks upon collision with the replication machinery, and ultimately, apoptosis.[1][2][3] While camptothecins have proven the clinical utility of this mechanism, their drawbacks necessitate the development of new chemical entities.[3][4] Non-camptothecin inhibitors offer several potential advantages, including improved chemical stability, different DNA cleavage site specificity, and the ability to overcome camptothecin-resistance mechanisms, such as efflux by ABC transporters.[2][3]

This guide will focus on a comparative analysis of several key classes of non-camptothecin Top1 inhibitors:

-

"this compound": This designation refers to at least two distinct compounds available through chemical suppliers:

-

Indenoisoquinolines: A well-developed class of synthetic Top1 inhibitors, with several candidates having entered clinical trials (e.g., Indotecan, Indimitecan, and LMP744).[8][9][10]

-

Indolocarbazoles: Another significant class of non-camptothecin inhibitors, some of which have also been evaluated in clinical settings.[11]

-

Lamellarins: Marine-derived natural products with potent Top1 inhibitory activity.[12][13][14]

-

Benzimidazoles: A class of DNA minor groove binders that also exhibit Top1 inhibition.[15][16][17]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro cytotoxicity (IC50 values) of "this compound" and other prominent non-camptothecin inhibitors across various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Cytotoxicity of "this compound" (Compound ZML-14) [1][5]

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.94 ± 0.09 |

| A2780 | Ovarian Cancer | 10.32 ± 0.39 |

| HeLa | Cervical Cancer | 13.1 ± 0.96 |

| HCT116 | Colorectal Carcinoma | 40.69 ± 5.36 |

| SW1990 | Pancreatic Cancer | 28.11 ± 2.50 |

| MCF7 | Breast Cancer | >100 |

| L-02 | Normal Hepatocyte | 37.42 ± 2.05 |

Table 2: Cytotoxicity of "Topoisomerase I/II inhibitor 3" (Compound 7) [6][7]

| Cell Line | Cancer Type | IC50 (µM) |

| LM9 | Hepatocellular Carcinoma | 2.10 |

| HuH7 | Hepatocellular Carcinoma | 1.93 |

Table 3: Comparative Cytotoxicity of Other Non-Camptothecin Topoisomerase I Inhibitors

| Inhibitor Class | Compound | Cell Line | Cancer Type | IC50 | Reference |

| Indenoisoquinoline | WN191 | MCF-7 | Breast Cancer | 0.58 µM | [18] |

| MDA-MB-231 | Breast Cancer (TNBC) | 1.12 µM | [18] | ||

| HeLa | Cervical Cancer | 0.80 µM | [18] | ||

| HT-29 | Colorectal Cancer | 0.53 µM | [18] | ||

| DU-145 | Prostate Cancer | 1.09 µM | [18] | ||

| WN198 | MDA-MB-231 | Breast Cancer (TNBC) | 0.37 µM | [18] | |

| NSC 314622 | NCI-60 Panel | Various | 20 µM (Median GI50) | [9] | |

| Lamellarin | Lamellarin D | LNCaP | Prostate Cancer | 10-20 nM (GI50) | [13] |

| DU-145 | Prostate Cancer | 10-20 nM (GI50) | [13] | ||

| COLO-205 | Colorectal Cancer | up to 0.0056 µM | [19] | ||

| P-388 | Leukemia | 136 nM | [19] | ||

| Benzimidazole | Compound 17 | - | - | 14.1 µM (Enzymatic) | [15] |

| Compound 3 | - | - | 132.3 µM (Enzymatic) | [15] | |

| Compound 4b | A549 | Lung Cancer | 7.34 µM | [16][20] | |

| Compound 4h | A549 | Lung Cancer | 4.56 µM | [16][20] |

Mechanism of Action and Affected Signaling Pathways

The primary mechanism of action for Top1 inhibitors is the stabilization of the Top1cc, which triggers a cascade of cellular events, primarily the DNA Damage Response (DDR) pathway.

The DNA Damage Response (DDR) Pathway

Upon the formation of persistent Top1cc and subsequent DNA double-strand breaks (DSBs) during replication, the cell activates the DDR pathway. A key initiating event is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, which serves as a beacon for the recruitment of DNA repair proteins.[9] This leads to the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream effectors like CHK1 and CHK2. This signaling cascade results in cell cycle arrest, typically at the S and G2/M phases, allowing time for DNA repair.[21] If the damage is too extensive, the pathway can trigger apoptosis.

Caption: DNA Damage Response Pathway Induced by Top1 Inhibitors.

The PI3K/Akt/mTOR Pathway

Interestingly, the dual Topoisomerase I/II inhibitor "compound 7" has been reported to also inhibit the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[22][23] By inhibiting this pathway, "compound 7" may exert its anticancer effects through a dual mechanism: inducing DNA damage and simultaneously suppressing pro-survival signaling.

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by "Compound 7".

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of novel inhibitors. Below are detailed methodologies for key assays.

Topoisomerase I Cleavage Assay

This assay directly measures the ability of a compound to stabilize the Top1-DNA cleavage complex.[2][24][25][26][27]

Objective: To determine if a test compound induces Top1-mediated DNA cleavage.

Materials:

-

Purified human Topoisomerase I enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

10x Top1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 10 mM DTT).

-

Test compound dissolved in DMSO.

-

Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/mL Proteinase K).

-

Agarose gel (1%), TBE buffer, ethidium bromide, and gel electrophoresis apparatus.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. NB-64-31185-50mg | this compound [2588211-50-9] Clinisciences [clinisciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Topoisomerase I/II inhibitor 3 | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. vliz.be [vliz.be]

- 14. Lamellarin D: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 23. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. inspiralis.com [inspiralis.com]

"Topoisomerase I inhibitor 3" induced DNA damage pathways

An In-depth Technical Guide on the Core DNA Damage Pathways Induced by Topoisomerase I Inhibitor 3

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the mechanisms of action and the DNA damage pathways induced by two distinct compounds referred to as "this compound". The guide will separately address "Topoisomerase I/II inhibitor 3 (also known as compound 7)" and "this compound (Compound ZML-14)", presenting quantitative data, experimental methodologies, and visual representations of the induced signaling cascades.

Topoisomerase I/II Inhibitor 3 (Compound 7)

Topoisomerase I/II inhibitor 3 (compound 7) is a potent dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] Its primary mechanism of action involves the induction of DNA damage, leading to the inhibition of cancer cell proliferation, invasion, and migration, and the induction of apoptosis.[1][2] This inhibitor has shown significant potential in the context of liver cancer research.[1]

Mechanism of Action and DNA Damage Pathways

Compound 7 functions by intercalating into DNA, thereby altering its topology and causing DNA damage.[1][2] This initial DNA damage triggers a cascade of cellular responses, primarily centered around the inhibition of the PI3K/Akt/mTOR signaling pathway and the activation of the intrinsic apoptosis pathway.[1][2]

The inhibition of the PI3K/Akt/mTOR pathway is a key event. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of key components of this pathway, compound 7 effectively halts these pro-survival signals.[1]

The induced DNA damage and inhibition of survival pathways converge to trigger mitochondrial dysfunction and a burst of reactive oxygen species (ROS).[1] This leads to the activation of the intrinsic apoptosis pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] The subsequent release of cytochrome C from the mitochondria activates the caspase cascade, leading to the cleavage of caspase-9 and caspase-3, and ultimately, programmed cell death.[1]

Caption: Signaling pathway of Topoisomerase I/II Inhibitor 3 (Compound 7).

Quantitative Data

The following tables summarize the quantitative data reported for Topoisomerase I/II inhibitor 3 (compound 7).

Table 1: In Vitro Efficacy of Compound 7

| Parameter | Cell Lines | Concentration | Duration | Effect |

| Cell Proliferation | HCC cells (LM9, HuH7) | 0-4 µM | 24 h | Dose-dependent inhibition[1] |

| Apoptosis | LM9, HuH7 | 0-14 µM | 48 h | Dose-dependent induction[1] |

| DNA Intercalation | - | 0-100 µM | - | Causes DNA damage[1] |

Table 2: In Vivo Toxicity of Compound 7

| Animal Model | Administration | Doses | Outcome | LD50 |

| Male Kunming mice | Intraperitoneal (IP), once | 200, 250, 400 mg/kg | No death at 200/250 mg/kg; death at 400 mg/kg after 2 weeks[1] | Between 250 and 400 mg/kg[1] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1.3.1. Cell Proliferation Assay

-

Objective: To determine the effect of compound 7 on the proliferation of hepatocellular carcinoma (HCC) cells.

-

Method:

-

Seed HCC cells (e.g., LM9, HuH7) in 96-well plates at a suitable density.

-

After cell attachment, treat with varying concentrations of compound 7 (e.g., 0-4 µM) for 24 hours.

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo Luminescent Cell Viability Assay.

-

Measure the absorbance or luminescence to determine the percentage of cell viability relative to an untreated control.

-

1.3.2. Apoptosis Assay by Western Blot

-

Objective: To investigate the effect of compound 7 on the expression of apoptosis-related proteins.

-

Method:

-

Treat HCC cells with different concentrations of compound 7 (e.g., 0-7 µM) for 48 hours.

-

Lyse the cells and quantify the total protein concentration using a BCA protein assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cytochrome C, cleaved caspase-3, and cleaved caspase-9.

-

Incubate with a corresponding secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

1.3.3. DNA Relaxation Assay

-

Objective: To assess the inhibitory effect of compound 7 on topoisomerase I and II activity.

-

Method:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (for Topo I) or catenated kDNA (for Topo II), purified topoisomerase enzyme, and the appropriate reaction buffer.

-

Add varying concentrations of compound 7 to the reaction mixtures.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a reduction in the conversion of supercoiled/catenated DNA to relaxed/decatenated DNA.

-

Caption: General experimental workflow for studying Topoisomerase Inhibitor 3.

This compound (Compound ZML-14)

This compound (Compound ZML-14) is a specific inhibitor of topoisomerase I.[3] Its mode of action involves interaction with the topoisomerase I-DNA complex, which leads to the induction of apoptosis and cell cycle arrest in cancer cells.[3]

Mechanism of Action and DNA Damage Pathways

Compound ZML-14 exerts its cytotoxic effects by stabilizing the topoisomerase I-DNA cleavage complex.[3] This prevents the re-ligation of the single-strand DNA break created by topoisomerase I, leading to the accumulation of DNA lesions. These DNA strand breaks are particularly detrimental during DNA replication, triggering a DNA damage response that culminates in cell cycle arrest and apoptosis.[4][5] Specifically, in HepG2 cells, treatment with Compound ZML-14 has been shown to cause cell cycle arrest at the G2/M phase.[3] This arrest prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Topoisomerase I/II inhibitor 3 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

Topoisomerase I Inhibitors and Cell Cycle Arrest: A Technical Guide

This technical guide provides an in-depth overview of the mechanisms by which Topoisomerase I (Top1) inhibitors induce cell cycle arrest, a critical aspect of their function as anticancer agents. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and workflows.

Topoisomerase I is a vital nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks during replication and transcription.[1][2][3] Top1 inhibitors exert their cytotoxic effects by trapping the enzyme on the DNA in a covalent complex, known as the Top1-DNA cleavage complex (Top1cc).[4][5] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. When the replication fork collides with these stabilized complexes, irreparable DNA double-strand breaks (DSBs) are generated.[2] This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR), which ultimately leads to cell cycle arrest and, in many cases, apoptosis.[1][4][6]

Mechanism of Action: From Top1 Inhibition to Cell Cycle Arrest

The primary mechanism by which Top1 inhibitors induce cell cycle arrest is through the activation of the DNA Damage Response (DDR) pathway. The formation of DSBs is a potent signal for the activation of two key kinases: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[4]

-

ATM and ATR Activation: ATM is primarily activated by DSBs, while ATR responds to single-stranded DNA that can arise from stalled replication forks.[4]

-

Checkpoint Kinase Activation: Once activated, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2.[4]

-

Cell Cycle Blockade: Activated Chk1 and Chk2, in turn, phosphorylate and inactivate Cdc25 phosphatases. Inactivated Cdc25 is unable to remove inhibitory phosphates from cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This leads to the arrest of the cell cycle, most commonly at the G2/M phase, allowing time for DNA repair.[1][2] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[6]

The following diagram illustrates the signaling pathway from Top1 inhibition to G2/M phase cell cycle arrest.

Caption: Signaling pathway from Top1 inhibition to G2/M arrest.

Quantitative Data on Cell Cycle Arrest

The following tables summarize the effects of various Topoisomerase I inhibitors on cell cycle distribution in different cancer cell lines.

Table 1: Effect of DIA-001 on Cell Cycle Distribution in U2OS Cells [1][6]

| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | - | 55.3 | 24.1 | 20.6 |

| DIA-001 | 1 µM | 45.2 | 23.5 | 31.3 |

| DIA-001 | 2 µM | 35.8 | 20.1 | 44.1 |

Data from a study on the novel Top1 inhibitor DIA-001, showing a dose-dependent increase in the G2/M population.[1][6]

Table 2: Effect of CY13II on Cell Cycle Distribution in K562 Cells [2]

| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | - | 48.5 | 28.7 | 22.8 |

| CY13II | 0.25 µM | 35.4 | 13.4 | 51.2 |

| CY13II | 0.5 µM | 20.1 | 14.5 | 65.4 |

Data for the non-camptothecin inhibitor CY13II, demonstrating a significant G2/M arrest in leukemia cells.[2]

Table 3: Cytotoxicity of Genz-644282 in Pediatric Cancer Cell Lines [7]

| Cell Line Panel | Median IC50 (nM) | IC50 Range (nM) |

| All Cell Lines | 1.2 | 0.2 - 21.9 |

| Acute Lymphoblastic Leukemia (ALL) | 0.4 | 0.2 - 1.1 |

| Rhabdomyosarcoma | 2.5 | 0.9 - 21.9 |

In vitro cytotoxicity data for the novel non-camptothecin Top1 poison Genz-644282.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Topoisomerase I inhibitors on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[2]

Workflow Diagram:

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Culture and Treatment: Plate exponentially growing cells (e.g., K562 or U2OS) in fresh medium at a density of 1 x 10^5 cells/mL. Treat the cells with various concentrations of the Topoisomerase I inhibitor for a specified duration (e.g., 48 hours).[2]

-

Cell Harvesting and Fixation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate-buffered saline (PBS). Resuspend the cells in 70% ice-cold ethanol while vortexing gently to prevent clumping, and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to degrade RNA and ensure PI stains only DNA). A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[2]

-

Flow Cytometry: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.[2] Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Data Analysis: Analyze the acquired data using cell cycle analysis software (e.g., EXPO32 ADC software).[2]

Topoisomerase I DNA Relaxation Assay

This biochemical assay assesses the catalytic activity of Top1 and the inhibitory effect of compounds by measuring the conversion of supercoiled DNA to its relaxed form.[1][8][9]

Workflow Diagram:

Caption: Workflow for Top1 DNA relaxation assay.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a final volume of 20 µL. The mixture should contain:

-

5x complete assay buffer (provided in commercial kits, e.g., from Topogen).

-

Supercoiled plasmid DNA (e.g., pBR322).[1]

-

The Topoisomerase I inhibitor at various concentrations (e.g., 10, 20 µM).[1]

-

A positive control inhibitor like Camptothecin (CPT) should be included.[1]

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add purified human Topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[1]

-

Reaction Termination: Stop the reaction by adding a stop solution, typically containing 10% Sodium Dodecyl Sulfate (SDS).[1]

-

Gel Electrophoresis: Add a loading dye to the samples and load them onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at a constant voltage (e.g., 50 V).[1]

-

Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster through the gel than relaxed DNA. An effective inhibitor will prevent the conversion of the fast-migrating supercoiled band to the slower-migrating relaxed band.

Western Blotting for Cell Cycle and DNA Damage Markers

This technique is used to detect and quantify specific proteins involved in the cell cycle and DNA damage response pathways.[1]

Methodology:

-

Protein Extraction: After treating cells with the Top1 inhibitor, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin A, Cyclin B1, γ-H2AX, p-ATM, p-Chk1).[1]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the signal using a digital imager or X-ray film. The intensity of the resulting bands corresponds to the amount of the target protein.

Conclusion

Topoisomerase I inhibitors are a potent class of anticancer drugs that function by inducing DNA damage, which in turn activates the DNA damage response pathway, leading to cell cycle arrest, primarily in the G2/M phase.[1][2] This guide has provided a comprehensive overview of the underlying mechanisms, quantitative data on the effects of specific inhibitors, and detailed protocols for key experimental procedures. The provided workflows and pathway diagrams offer a clear visual representation of these complex processes, aiding researchers in the design and interpretation of their studies in the field of cancer therapeutics.

References

- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of a Novel Topoisomerase I Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a representative preclinical development program for a hypothetical novel Topoisomerase I (Top1) inhibitor, designated "Topoisomerase I Inhibitor 3" (TPI-3). Topoisomerase I is a critical nuclear enzyme responsible for resolving DNA topological stress during replication and transcription.[1] Its inhibition leads to the accumulation of single-strand DNA breaks in rapidly dividing cells, ultimately triggering apoptosis, which makes it a valuable target for anticancer therapies.[2][3] This document details the standard in vitro and in vivo assays, experimental protocols, and data interpretation used to characterize a new chemical entity in this class.

In Vitro Evaluation

The initial phase of preclinical assessment involves a series of in vitro experiments to determine the compound's mechanism of action, potency, and selectivity.

Enzymatic Activity

The primary mechanism of action is confirmed by directly measuring the inhibitory effect of TPI-3 on Topoisomerase I enzymatic activity. The most common method is the DNA relaxation assay.[1][4]

Table 1: Enzymatic Inhibition of Topoisomerase I by TPI-3

| Compound | Target | IC50 (nM) |

| TPI-3 | Human Top1 | 85 |

| Topotecan (Control) | Human Top1 | 150 |

IC50: The half-maximal inhibitory concentration. Data are hypothetical.

Experimental Protocol 1.1: Topoisomerase I DNA Relaxation Assay

-

Reaction Setup : Supercoiled plasmid DNA (e.g., pBR322) is used as a substrate.[5] The reaction buffer typically contains 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml BSA.

-

Inhibitor Addition : TPI-3 is serially diluted (e.g., from 1 nM to 100 µM) in DMSO and added to the reaction mixture. A vehicle control (DMSO) is included.

-

Enzyme Incubation : Purified recombinant human Topoisomerase I enzyme is added to initiate the reaction. The mixture is incubated at 37°C for 30 minutes.[4]

-

Termination : The reaction is stopped by adding a solution containing SDS and proteinase K to digest the enzyme.[6]

-

Analysis : The reaction products are resolved using agarose gel electrophoresis. Supercoiled (unrelaxed) and relaxed DNA migrate at different rates. The gel is stained with an intercalating dye (e.g., ethidium bromide) and imaged.

-

Quantification : The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Activity: Cytotoxicity Screening

The cytotoxic potential of TPI-3 is assessed across a panel of human cancer cell lines to determine its potency and spectrum of activity.

Table 2: In Vitro Cytotoxicity (GI50) of TPI-3 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| HCT-116 | Colon Carcinoma | 120 |

| MCF-7 | Breast Adenocarcinoma | 250 |

| A549 | Lung Carcinoma | 180 |

| PANC-1 | Pancreatic Carcinoma | 310 |

GI50: The concentration causing 50% inhibition of cell growth. Data are hypothetical.

Experimental Protocol 1.2: Cell Viability Assay (MTT)

-

Cell Plating : Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : TPI-3 is serially diluted and added to the wells. Cells are incubated for 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis : The GI50 is calculated by normalizing the absorbance values to the vehicle-treated control and fitting the data to a dose-response curve.

Mechanism of Action: DNA Damage Induction

Top1 inhibitors function by stabilizing the "cleavable complex," an intermediate state where the enzyme is covalently bound to the DNA after making a single-strand cut.[7] This stabilization prevents re-ligation and leads to DNA breaks, particularly when a replication fork collides with the complex.[8] The formation of these DNA breaks can be visualized by assaying for DNA damage response markers like phosphorylated histone H2AX (γH2AX).

In Vivo Evaluation

Following promising in vitro results, TPI-3 is advanced to in vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy in animal models.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of TPI-3. These studies are typically performed in mice.[9][10]

Table 3: Single-Dose Pharmacokinetic Parameters of TPI-3 in Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | F (%) |

| IV | 2 | 1,850 | 0.08 | 2,500 | 2.1 | - |

| PO | 10 | 980 | 0.5 | 4,500 | 3.5 | 36 |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve. T½: Half-life. F: Bioavailability. Data are hypothetical.

Experimental Protocol 2.1: Mouse Pharmacokinetic Study

-

Animal Model : Studies are conducted in adult mice (e.g., BALB/c or CD-1 strains).[9]

-

Dosing : One group receives TPI-3 via intravenous (IV) injection (e.g., tail vein), and another group receives it via oral gavage (PO).[10]

-

Blood Sampling : Blood samples are collected from a small cohort of mice at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[11]

-

Plasma Preparation : Blood is processed to separate plasma, which is then stored at -80°C.

-

Bioanalysis : Plasma concentrations of TPI-3 are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]

-

Parameter Calculation : Pharmacokinetic parameters are calculated using non-compartmental analysis software.[12]

Xenograft Efficacy Studies

The anti-tumor activity of TPI-3 is evaluated in vivo using human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.[13][14]

Table 4: Efficacy of TPI-3 in HCT-116 Colon Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Schedule | TGI (%) | Body Weight Change (%) |

| Vehicle Control | - | QDx5 | 0 | +2.5 |

| TPI-3 | 10 | QDx5 | 75 | -4.0 |

| Irinotecan | 20 | QDx5 | 82 | -8.5 |

TGI: Tumor Growth Inhibition, calculated as (1 - [ΔTumor Volume of Treated / ΔTumor Volume of Control]) x 100. QDx5: Once daily for 5 days. Data are hypothetical.

Experimental Protocol 2.2: Human Tumor Xenograft Study

-

Cell Implantation : A suspension of human cancer cells (e.g., 5 million HCT-116 cells) in a suitable medium like Matrigel is injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).[15]

-

Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to control and treatment groups.[16]

-

Treatment Administration : TPI-3 is formulated in an appropriate vehicle and administered to the mice according to a predetermined dose and schedule (e.g., daily oral gavage for 5 days).

-

Monitoring : Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored as indicators of toxicity.

-

Endpoint : The study is concluded when tumors in the control group reach a predetermined size limit or after a specified duration.

-

Data Analysis : The primary endpoint is Tumor Growth Inhibition (TGI). Statistical significance between treated and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [ouci.dntb.gov.ua]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Irinotecan - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Advanced Topoisomerase I Inhibitors: A Technical Guide on the Indenoisoquinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective cancer therapeutics has led to the extensive investigation of topoisomerase I (Top1) inhibitors. These agents disrupt the DNA replication process in rapidly dividing cancer cells by trapping the Top1-DNA cleavage complex, ultimately leading to cell death.[1] While the camptothecin class of drugs has been a clinical mainstay, their limitations have spurred the development of new generations of Topoisomerase I inhibitors with improved pharmacological profiles.

This technical guide addresses the structure-activity relationship (SAR) of advanced Topoisomerase I inhibitors. The initial topic of "Topoisomerase I inhibitor 3" is ambiguous and does not correspond to a specifically defined class of inhibitors in the current scientific literature. Therefore, this whitepaper will focus on the indenoisoquinolines , a well-characterized and clinically relevant class of non-camptothecin Topoisomerase I inhibitors, as a representative example of next-generation agents in this field.[1][2] Indenoisoquinolines offer several advantages over camptothecins, including greater chemical stability and a different spectrum of activity, with some candidates advancing into clinical trials.[1][2]

This document provides a comprehensive overview of the SAR studies of indenoisoquinolines, presenting quantitative data in structured tables, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Structure-Activity Relationships of Indenoisoquinolines

The biological activity of indenoisoquinoline Top1 inhibitors is highly dependent on the substituents on the aromatic rings and the lactam side chain. Systematic studies have revealed key structural features that govern their cytotoxicity and Top1 inhibitory potency.

Substitutions on the Indenoisoquinoline Core

The core polycyclic system of the indenoisoquinolines is crucial for their intercalating ability into the DNA-Top1 complex. Modifications on this core have profound effects on their biological activity.

-

A-Ring Modifications: The introduction of a nitrogen atom into the A-ring (azaindenoisoquinolines) has been explored to modulate the physicochemical and biological properties. The position of the nitrogen is critical, with 7-azaindenoisoquinolines generally showing potent Top1 inhibition and cytotoxicity, while nitrogen substitution at other positions often leads to diminished activity.[3]

-

Indenone Ring Substitutions: Methoxy groups on the indenone ring have been systematically studied. A single methoxy group at the 9-position of an indenoisoquinoline generally confers superior biological activity.[2] The presence of a nitro group, particularly at the 3-position, is often important for potent Top1 inhibition, while a methoxy group can enhance cytotoxicity.[2]

-

Isoquinoline Ring Nitration: Nitration of the isoquinoline ring has been shown to significantly enhance the biological activity of indenoisoquinoline inhibitors.[2]

Lactam Side Chain Modifications

The lactam nitrogen of the indenoisoquinoline scaffold provides a key point for modification, with the appended side chain extending into the major groove of the DNA in the ternary complex.[4]

-

Nitrogen Heterocycles: The addition of nitrogen-containing heterocycles to the lactam side chain can lead to highly cytotoxic compounds with potent Top1 inhibition. The 1,3-nitrogen relationship, as seen in imidazole-containing side chains, appears to be important for Top1 inhibitory activity.[4]

-

Aminoalkyl Side Chains: The presence of an aminoalkyl side chain on the indenoisoquinoline nitrogen atom is a key feature of the more potent compounds. These side chains can enhance water solubility and potentially interact with the DNA and/or Top1 enzyme, thereby stabilizing the ternary complex.[5]

Quantitative Data on Indenoisoquinoline Derivatives

The following tables summarize the in vitro cytotoxicity (GI50) and Topoisomerase I inhibitory activity for a selection of indenoisoquinoline derivatives, providing a quantitative basis for the structure-activity relationships discussed.

Table 1: Cytotoxicity and Topoisomerase I Inhibitory Activity of Indenoisoquinolines with Heterocyclic Lactam Side Chains

| Compound | Lactam Side Chain | Mean Graph Midpoint (MGM) GI50 (µM)¹ | Top1 Inhibition² |

| 6 | Imidazole | 0.13 | +++ |

| 7 | Pyrazole | >10 | ++ |

| 8 | 1,2,4-Triazole | 1.2 | +++ |

| 11 | N-Methylimidazole | 0.16 | +++ |

| 15 | N-Ethylimidazole | 0.23 | +++ |

¹ The Mean Graph Midpoint (MGM) is the average GI50 value from the NCI-60 human cancer cell line screen. A lower value indicates higher cytotoxicity. Data extracted from a study on indenoisoquinolines with nitrogen heterocycles.[4] ² Topoisomerase I inhibitory activity is often reported semi-quantitatively based on DNA relaxation assays. '+++' denotes strong inhibition, while '++' indicates moderate inhibition.[4]

Table 2: Cytotoxicity and Topoisomerase I Inhibitory Activity of Azaindenoisoquinolines

| Compound | Nitrogen Position in A-Ring | Mean Graph Midpoint (MGM) GI50 (µM)¹ | Top1 Inhibition² |

| 6 | 7-aza | 0.83 | +++/++ |

| 7 | 7-aza | 0.21 | +++/++ |

| 17 | 8-aza | Not cytotoxic enough to determine | N/A |

| 18 | 8-aza | 10.5 | ++/+ |

| 27 | 9-aza | 1.4 | ++/+ |

| 28 | 9-aza | 2.1 | ++/+ |

| 37 | 10-aza | Not cytotoxic enough to determine | N/A |

¹ The Mean Graph Midpoint (MGM) is the average GI50 value from the NCI-60 human cancer cell line screen.[3] ² Top1 inhibition is presented semi-quantitatively. '+++/++' indicates strong to moderate inhibition, and '++' to '+' indicates moderate to weak inhibition.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of Topoisomerase I inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay is a fundamental method for determining the inhibitory activity of compounds against Topoisomerase I. It measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 250 mM Tris-HCl pH 7.4, 580 mM KCl, 2.5 mM DTT, 50 mM MgCl2, 2.5 mM EDTA, 150 µg/ml BSA)

-

Test compounds dissolved in DMSO

-

Sterile, nuclease-free water

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in 1x TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel imaging system

Procedure:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare the reaction mixture with a total volume of 20 µL. Add the components in the following order:

-

Sterile water to bring the final volume to 20 µL.

-

2 µL of 10x Topoisomerase I Assay Buffer.

-

1 µL of supercoiled DNA (e.g., 0.25 µg/µL).

-

1 µL of the test compound at various concentrations (or DMSO for control).

-

-

Enzyme Addition: Add 1 µL of diluted human Topoisomerase I enzyme (e.g., 1-2 units). For the negative control (relaxed DNA), omit the enzyme. For the positive control (supercoiled DNA), add buffer instead of the enzyme.

-

Incubation: Gently mix the reaction and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire reaction mixture into a well of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the supercoiled and relaxed DNA bands are well separated.

-

Visualization and Analysis: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Cytotoxicity MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the inhibitor compounds.

Materials:

-

Human cancer cell lines (e.g., from the NCI-60 panel)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The GI50 (Growth Inhibition 50%) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of Topoisomerase I inhibitors.

Conclusion

The indenoisoquinolines represent a promising class of non-camptothecin Topoisomerase I inhibitors with significant potential for anticancer drug development. Their distinct structure-activity relationships, which differ from those of the camptothecins, offer opportunities for the design of novel agents with improved properties. This technical guide has provided a summary of the key SAR principles for this class, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. A thorough understanding of these elements is crucial for the rational design and development of the next generation of Topoisomerase I-targeting therapies. Further research into this and other novel inhibitor scaffolds will continue to be a vital component of modern oncology drug discovery.

References

- 1. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Topoisomerase I Inhibitor 3 in DNA Relaxation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory activity of "Topoisomerase I inhibitor 3" on human Topoisomerase I using a DNA relaxation assay. This assay is a fundamental tool for characterizing the efficacy of potential anticancer agents that target this essential enzyme.

Introduction

DNA topoisomerases are critical enzymes that resolve topological challenges in DNA during vital cellular processes like replication, transcription, and recombination.[1] Human Topoisomerase I (Topo I) functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind and relax from a supercoiled state.[2] This process is essential for relieving torsional stress. Topoisomerase I inhibitors are a class of anticancer agents that interfere with this catalytic cycle.[3] They typically function by stabilizing the covalent complex between Topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[4] This leads to an accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.[3]

"this compound," also referred to as compound 7 or ZML-14, has been identified as a potent dual inhibitor of both Topoisomerase I and Topoisomerase II.[5][6] It has been shown to inhibit cancer cell proliferation, invasion, and migration, and to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[5] The DNA relaxation assay is a primary in vitro method to quantify the inhibitory potential of compounds like "this compound" against Topoisomerase I. The principle of this assay is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel; supercoiled DNA migrates faster than its relaxed counterpart.[1][7] The inhibition of Topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Data Presentation

The inhibitory activity of "this compound" can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values from a DNA relaxation assay for this particular inhibitor are not publicly available, the following table presents its cytotoxic IC50 values against various human cancer cell lines, providing an indication of its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Liver Cancer | 1.94 ± 0.09 |

| A2780 | Ovarian Cancer | 10.32 ± 0.39 |

| HeLa | Cervical Cancer | 13.1 ± 0.96 |

| HCT116 | Colon Cancer | 40.69 ± 5.36 |

| SW1990 | Pancreatic Cancer | 28.11 ± 2.50 |

| MCF7 | Breast Cancer | >100 |

| L-02 | Normal Liver Cells | 37.42 ± 2.05 |

| Table 1: Cytotoxicity (IC50 values) of this compound (Compound ZML-14) against various human cancer cell lines.[6] |

The following table provides examples of IC50 values for known Topoisomerase I inhibitors obtained from DNA relaxation assays, which can serve as a reference for expected results with "this compound".

| Compound | IC50 (µM) |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | 104 |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | >250 |

| 2-(4'-aminophenyl)-6-nitrobenzoxazole (2b) | >250 |

| 2-(4'-hydroxyphenyl)-6-nitrobenzoxazole (2e) | >250 |

| Table 2: Inhibitory concentrations (IC50 values) of selected benzoxazole derivatives on human Topoisomerase I, as determined by a DNA relaxation assay.[8] |

Experimental Protocols

Principle of the DNA Relaxation Assay

The DNA relaxation assay is a gel-based method used to measure the catalytic activity of Topoisomerase I. The assay utilizes supercoiled plasmid DNA as a substrate. In the presence of Topoisomerase I, the supercoiled DNA is relaxed. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis because the compact supercoiled form migrates faster through the gel matrix than the more open relaxed form. When a Topoisomerase I inhibitor is present, the relaxation of the supercoiled DNA is prevented, resulting in a dose-dependent decrease in the formation of the relaxed DNA species.

Materials and Reagents

-

Enzyme: Human Topoisomerase I (e.g., 10 U/µL)

-

DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322 or pHOT-1), 0.25 µg/µL

-

Inhibitor: "this compound" (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay Buffer (10x): 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1% Bovine Serum Albumin (BSA), 1 mM Spermidine, 50% Glycerol.

-

Stop Buffer/Gel Loading Dye (5x): 5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol.

-

Agarose

-

Tris-Acetate-EDTA (TAE) Buffer (50x): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA (pH 8.0), bring to 1 L with deionized water.

-

Ethidium Bromide Staining Solution: 1 µg/mL in water.

-

Deionized Water (DNase/RNase free)

Experimental Procedure

-

Reaction Setup:

-

On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. The final reaction volume is typically 20 µL.

-

A typical reaction mixture contains:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (0.25 µg)

-

Variable volume of "this compound" or solvent control (e.g., DMSO). It is recommended to test a range of inhibitor concentrations.

-

Deionized water to bring the volume to 19 µL.

-

-

Include the following controls:

-

No Enzyme Control: Reaction mixture without Topoisomerase I to show the migration of the supercoiled DNA substrate.

-

No Inhibitor Control (Solvent Control): Reaction mixture with Topoisomerase I and the same amount of solvent used for the inhibitor to show the maximum relaxation activity.

-

Relaxed DNA Marker (Optional): A sample of fully relaxed plasmid DNA to aid in identifying the relaxed DNA bands.

-

-

-

Enzyme Addition and Incubation:

-

Add 1 µL of Human Topoisomerase I (10 units) to each reaction tube (except the "No Enzyme Control").

-

Gently mix the contents and incubate the reactions at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye to each tube.

-

Place the tubes on ice until ready to load onto the agarose gel.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE buffer.

-

Load the entire 25 µL of each reaction mixture into the wells of the agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) for 1.5 to 2 hours, or until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

-

-

Visualization and Data Analysis:

-

Stain the gel with ethidium bromide solution for 15-30 minutes.

-

Destain the gel in deionized water for 10-20 minutes.

-

Visualize the DNA bands using a UV transilluminator and capture an image.

-

The supercoiled DNA will appear as a faster-migrating band, while the relaxed DNA topoisomers will appear as a series of slower-migrating bands.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software (e.g., ImageJ).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ebiohippo.com [ebiohippo.com]

- 8. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Topoisomerase I Inhibitor SN-38 for Inducing DNA Damage in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and recombination.[1] Cancer cells, with their high proliferative rate, are particularly dependent on the activity of these enzymes. Topoisomerase I (Top1) alleviates DNA supercoiling by introducing transient single-strand breaks.[1] Topoisomerase I inhibitors are a class of anticancer agents that exploit this mechanism by trapping the Top1-DNA covalent complex.[2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[2] When these stabilized complexes collide with the replication machinery, irreversible DNA double-strand breaks (DSBs) are generated, triggering cell cycle arrest and ultimately leading to apoptosis.[3][4]

SN-38 is the active metabolite of the prodrug irinotecan and is a potent Topoisomerase I inhibitor.[5] It exhibits significantly higher cytotoxicity against various cancer cells in vitro compared to its parent compound.[6] These application notes provide an overview of the mechanism of SN-38, quantitative data on its efficacy, and detailed protocols for key experiments to study its effects on cancer cells.

Mechanism of Action

SN-38 exerts its cytotoxic effects by binding to the Topoisomerase I-DNA complex, stabilizing it, and thereby inhibiting the re-ligation of the single-strand break created by the enzyme.[6] This leads to an accumulation of "cleavable complexes".[2] The collision of replication forks with these complexes converts the single-strand breaks into permanent and lethal double-strand breaks.[3] This extensive DNA damage activates the DNA Damage Response (DDR) pathway. Key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage, initiating a signaling cascade that involves the phosphorylation of downstream targets like the checkpoint kinase Chk2 and the tumor suppressor p53.[7] Activation of this pathway can lead to cell cycle arrest, typically in the S and G2/M phases, to allow time for DNA repair.[8] If the damage is too severe to be repaired, the cells are directed towards apoptosis, often characterized by the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).[8]

Data Presentation

The following tables summarize the in vitro efficacy of SN-38 across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HT-29 | Human Colon Carcinoma | 8.8 | [9] |

| LoVo | Human Colon Carcinoma | 20 | [10] |

| HCT116 | Human Colon Carcinoma | 50 | [10] |

| OCUM-2M | Gastric Carcinoma | 6.4 | [11] |

| OCUM-8 | Gastric Carcinoma | 2.6 | [11] |

| A549 | Non-Small Cell Lung Cancer | Varies by study | |

| NCI-H460 | Non-Small Cell Lung Cancer | Varies by study |

Table 1: IC50 values of SN-38 in various cancer cell lines.

| Marker | Effect of SN-38 Treatment | Typical Method of Detection | Reference |

| γH2AX (p-H2AX S139) | Increased phosphorylation, indicating DNA double-strand breaks | Western Blot, Immunofluorescence | [12][13] |

| p-ATM (S1981) | Increased phosphorylation, indicating DDR activation | Western Blot | [7] |

| p-Chk2 | Increased phosphorylation, indicating cell cycle checkpoint activation | Western Blot | [13] |

| Cleaved Caspase-3 | Increased levels, indicating execution phase of apoptosis | Western Blot | [8] |

| Cleaved PARP | Increased levels, indicating apoptosis | Western Blot | [8] |

Table 2: Key biomarkers modulated by SN-38 treatment.

Mandatory Visualization

Caption: Signaling pathway of SN-38 induced DNA damage and apoptosis.

Caption: Experimental workflow for evaluating SN-38 efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of SN-38 on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

SN-38 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 20% SDS in 50% DMF or DMSO)[10]

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of SN-38 in complete culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same concentration as the highest SN-38 concentration.

-

Remove the medium from the wells and add 100 µL of the SN-38 dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C.[10]

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.[14]

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol is for detecting changes in the expression of key proteins involved in the DNA damage response and apoptosis.

Materials:

-

Cancer cells treated with SN-38 and untreated controls

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with SN-38 at the desired concentrations (e.g., IC50 and 2x IC50) for various time points (e.g., 6, 12, 24 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of SN-38 on cell cycle progression.

Materials:

-

Cancer cells treated with SN-38 and untreated controls

-

PBS (Phosphate-Buffered Saline)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[15]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with SN-38 at the desired concentrations for 24-48 hours.

-

Harvest both adherent and floating cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[15]

-

Incubate the fixed cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).[15]

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.[16]

-

Incubate in the dark at room temperature for 30 minutes.[17]

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Facebook [cancer.gov]

- 7. Cytometric assessment of DNA damage induced by DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]